

Ethyl 2-methylnicotinate: A Pivotal Intermediate in Contemporary Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-methylnicotinate*

Cat. No.: *B161284*

[Get Quote](#)

For Immediate Release

Ethyl 2-methylnicotinate, a pyridine derivative, has emerged as a critical building block in the synthesis of a new generation of targeted therapeutics. This versatile intermediate is central to the development of novel drug candidates, including potent and selective inhibitors for key signaling pathways implicated in cancer and inflammatory diseases. This technical guide provides an in-depth overview of its synthesis, chemical properties, and its application in the synthesis of advanced pharmaceutical agents, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Data

Ethyl 2-methylnicotinate is a colorless to light yellow liquid, readily soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane.^[1] Its key physicochemical and spectroscopic data are summarized below, providing essential information for its identification and characterization in a laboratory setting.

Property	Value
Molecular Formula	C ₉ H ₁₁ NO ₂
Molecular Weight	165.19 g/mol
CAS Number	1721-26-2
Boiling Point	126-127 °C at 24 mmHg
Density	1.072 g/mL at 25 °C
Refractive Index	n _{20/D} 1.505
¹ H NMR (400 MHz, CDCl ₃)	δ 8.60 (dd, J=4.8, 1.7Hz, 1H), 8.19 (dd, J=7.9, 1.7Hz, 1H), 7.21 (dd, J=7.8, 4.8Hz, 1H), 4.38 (q, J=7.1Hz, 2H), 2.84 (s, 3H), 1.40 (t, J=7.1Hz, 3H) [1]
IR Spectrum	Key peaks include C=O stretching for the ester and C=N/C=C stretching characteristic of the pyridine ring.
Mass Spectrum	Molecular ion peak (M ⁺) at m/z 165, with characteristic fragmentation patterns.

Synthesis of Ethyl 2-methylNicotinate and its Hydrolysis to 2-MethylNicotinic Acid

A robust and scalable synthesis of **ethyl 2-methylNicotinate** has been developed, which avoids the use of hazardous reagents like acrolein. This method, suitable for industrial production, achieves high yields and purity.[\[1\]](#)

Experimental Protocol: Synthesis of Ethyl 2-methylNicotinate[\[1\]](#)

- Step 1: Preparation of the Intermediate Aldehyde.
 - To a room-temperature reactor, add 1.5 mol of 1,1,3,3-tetraethoxypropane.

- While stirring, add 2.0 mol of 30% aqueous hydrochloric acid.
- Control the temperature at 45 °C and allow the reaction to proceed for 3 hours.
- Step 2: Condensation and Cyclization.
 - To a separate reactor, add 1.0 mol of β-amino ethyl crotonate and 5.0 mol of ethanol.
 - Add the product from Step 1 to this mixture.
 - Control the reaction temperature at 60 °C and react for 7 hours to obtain the **ethyl 2-methylnicotinate** solution.
- Step 3: Purification.
 - Concentrate the reaction solution under reduced pressure.
 - Adjust the pH of the concentrate to 5-7 with a suitable base.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the organic phase with water.
 - Concentrate the organic phase under reduced pressure.
 - Purify the crude product by vacuum distillation to yield **ethyl 2-methylnicotinate**.

Parameter	Value
Yield	>65%
Purity	>98% (GC)

Experimental Protocol: Hydrolysis to 2-Methylnicotinic Acid[1]

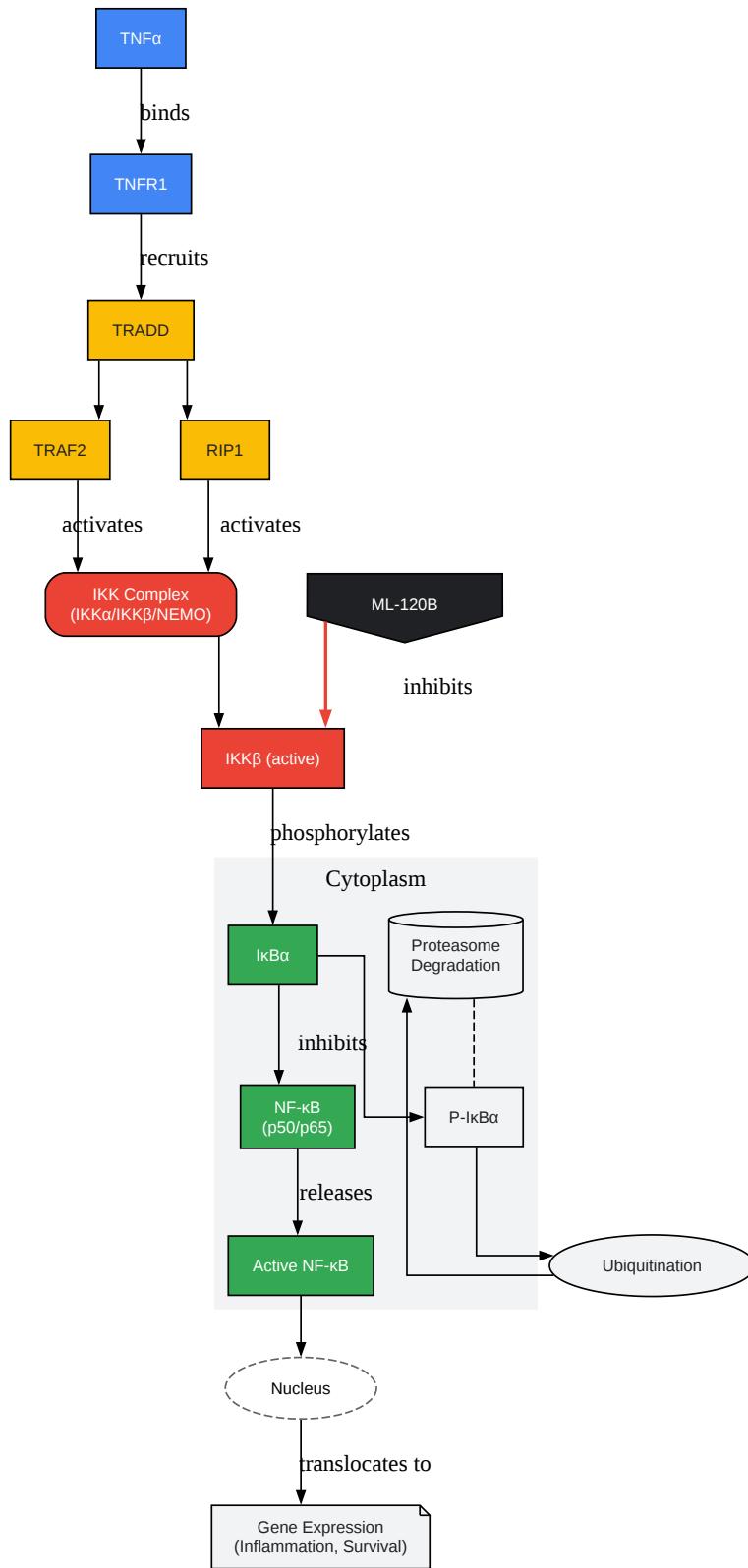
- To a reactor at room temperature, add tetrahydrofuran (22 mL), methanol (22 mL), and water (5.4 mL).

- Add **ethyl 2-methylnicotinate** (10 g, 0.06 mol).
- Add LiOH·H₂O (3.80 g, 0.09 mol) and stir the mixture overnight.
- Add concentrated HCl (7.3 mL) and stir for 30 minutes.
- Filter the resulting solid and dry to obtain 2-methylnicotinic acid.

Parameter	Value
Yield	98%

Application in the Synthesis of Targeted Therapeutics

2-Methylnicotinic acid, derived from **ethyl 2-methylnicotinate**, is a crucial intermediate in the synthesis of specific ATP-competitive inhibitors targeting key enzymes in disease-related signaling pathways.


Synthesis of ML-120B: An IKK β Inhibitor

ML-120B is a selective inhibitor of I κ B kinase β (IKK β), a critical component of the NF- κ B signaling pathway, which is a key regulator of inflammation and cell survival.

- To a reactor at room temperature, add pyridine (22 mL).
- Add 6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-amine (10 g, 0.04 mol).
- Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (12.5 g, 0.04 mol).
- Add 2-methylnicotinic acid (6.6 g, 0.048 mol) with stirring.
- Heat the reaction mixture to 80 °C and allow it to react overnight to form ML-120B.

Compound	Target	IC ₅₀
ML-120B	IKK β	60 nM

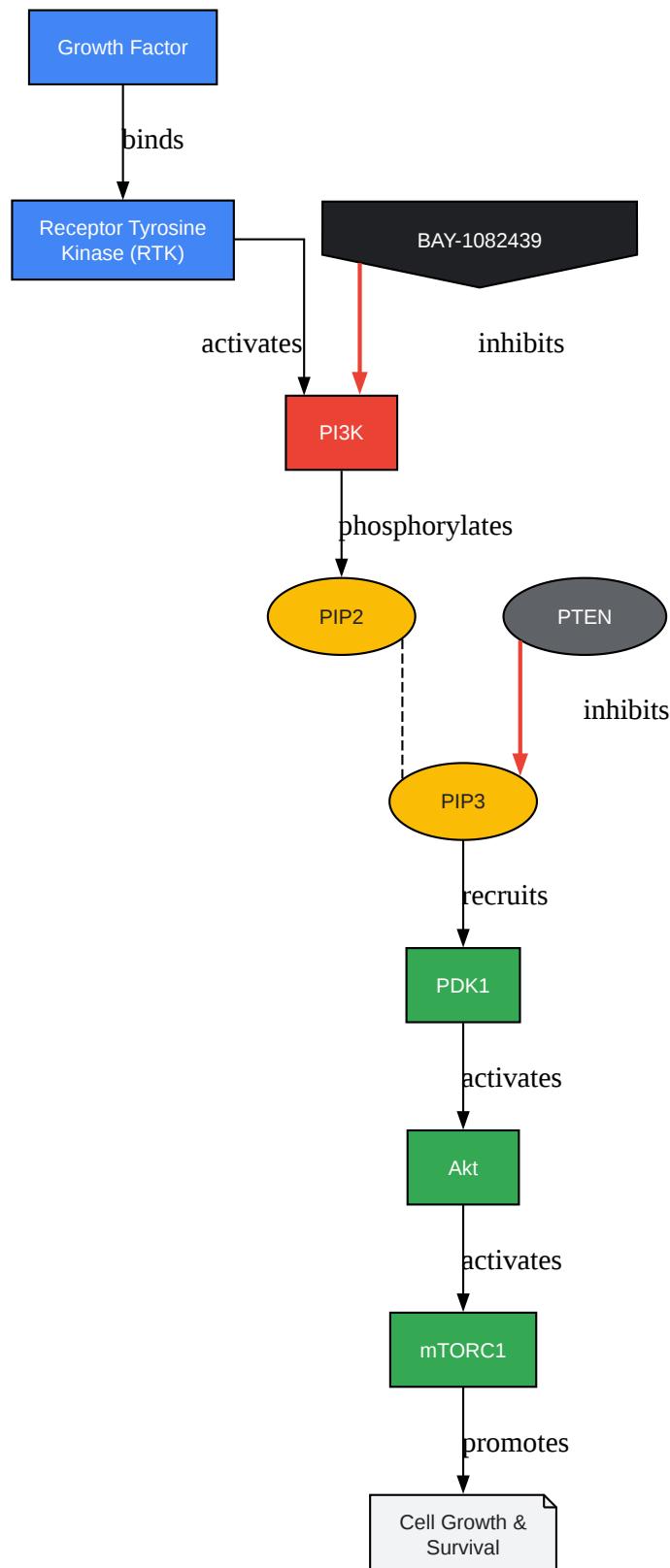
The following diagram illustrates the canonical NF- κ B signaling pathway, highlighting the role of IKK β .

[Click to download full resolution via product page](#)

Caption: Canonical NF-κB signaling pathway and the inhibitory action of ML-120B.

Synthesis of BAY-1082439: A PI3K Inhibitor

BAY-1082439 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms α and β , which are key components of the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated pathway in cancer.^[2]


The synthesis of BAY-1082439 from 2-methylnicotinic acid involves a multi-step process, a key step of which is the amidation of the carboxylic acid. The general transformation is depicted below:

[Click to download full resolution via product page](#)

Caption: Key amidation step in the synthesis of BAY-1082439.

Compound	Target	IC ₅₀ (α)	IC ₅₀ (β)
BAY-1082439	PI3K	4.9 nM	15 nM

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the inhibitory action of BAY-1082439.

[Click to download full resolution via product page](#)

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of BAY-1082439.

Conclusion

Ethyl 2-methylnicotinate is a cornerstone intermediate in the synthesis of highly selective and potent drug candidates. Its efficient synthesis and versatile reactivity enable the construction of complex molecular architectures that are crucial for targeting dysregulated signaling pathways in various diseases. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of the next generation of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 2. axonmedchem.com [axonmedchem.com]
- To cite this document: BenchChem. [Ethyl 2-methylnicotinate: A Pivotal Intermediate in Contemporary Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161284#key-intermediate-ethyl-2-methylnicotinate-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com